3-Methylisothiazole-4-carbonitrile
Overview
Description
3-Methylisothiazole-4-carbonitrile: is a heterocyclic compound with the molecular formula C₅H₄N₂S . It is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The compound features a five-membered ring containing both nitrogen and sulfur atoms, with a nitrile group attached to the fourth carbon atom and a methyl group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisothiazole-4-carbonitrile typically involves the reaction of 3-aminocrotononitrile with 4,5-dichloro-1,2,3-dithiazolium chloride. This reaction proceeds at room temperature and yields the desired product in high yield . Another method involves the lithiation of isothiazole at the C-5 position using n-butyllithium, followed by quenching with methyl iodide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Methylisothiazole-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the nitrile group or the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are commonly used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the isothiazole ring.
Reduction: Amino derivatives or other reduced forms of the nitrile group.
Substitution: Various substituted isothiazoles depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-Methylisothiazole-4-carbonitrile is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for various conditions, including cancer, Alzheimer’s disease, and diabetes .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The exact mechanism of action of 3-Methylisothiazole-4-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary widely depending on the specific biological context and the target molecule.
Comparison with Similar Compounds
- 5-Methylisothiazole-4-carbonitrile
- 4-Methylisothiazole-3-carbonitrile
- 5-Amino-3-methylisothiazole-4-carbonitrile
Comparison: 3-Methylisothiazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-methyl-1,2-thiazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-4-5(2-6)3-8-7-4/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQASPKCRDAKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563208 | |
Record name | 3-Methyl-1,2-thiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58850-81-0 | |
Record name | 3-Methyl-1,2-thiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2-thiazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing isothiazolo[5,4-d]pyrimidines from 3-Methylisothiazole-4-carbonitrile?
A1: Isothiazolo[5,4-d]pyrimidines represent a class of heterocyclic compounds with potential biological activities. The research in [] demonstrates a synthetic route to these compounds using this compound as a starting material. This is significant because it provides a pathway to access a new library of compounds that could be further explored for their pharmaceutical properties.
Q2: How does the reactivity of this compound differ in the synthesis of thieno[3,2-d]isothiazole derivatives compared to isothiazolo[5,4-d]pyrimidines?
A2: In [], this compound is primarily used as a precursor to a 5-amino derivative which is then cyclized to form the isothiazolo[5,4-d]pyrimidine core. Conversely, [] utilizes the alkylation of the carbonitrile moiety followed by further transformations and a final cyclization step involving the sulfur atom of the isothiazole ring to form the thieno[3,2-d]isothiazole system. This highlights the versatility of this compound as a building block, with different reaction pathways leading to diverse heterocyclic structures.
Q3: Are there any spectroscopic data available to confirm the structure of this compound and its derivatives?
A3: While the provided abstracts do not detail specific spectroscopic data, it is standard practice in synthetic chemistry research to characterize newly synthesized compounds using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy. It is highly likely that the researchers in both papers [, ] employed these methods to confirm the structures of this compound and its derivatives, although the details are not presented in the abstracts.
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